3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential in drug development. This compound is a sulfonamide derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent. In
Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have also been used in antiviral applications . The specific mechanisms and effectiveness can vary depending on the specific derivative and virus .
Antimalarial Applications
Some piperidine derivatives have been used in the treatment of malaria . Their effectiveness can depend on the specific derivative and strain of malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can be effective against a variety of bacteria and fungi.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can help to lower blood pressure and improve cardiovascular health.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation in the body.
Anti-Alzheimer Applications
Some piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help to improve cognitive function and slow the progression of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage symptoms of psychosis, such as hallucinations and delusions.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound might interact with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds, hydrogen bonds, or van der Waals interactions.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes . These could potentially include signal transduction pathways, metabolic pathways, and various cellular processes.
Pharmacokinetics
Tertiary aliphatic amines, which this compound is a part of, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
It is known that piperidine derivatives have a wide range of pharmacological applications .
properties
IUPAC Name |
3-acetyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17(25)19-7-5-8-21(14-19)29(26,27)23-15-18-10-12-24(13-11-18)16-20-6-3-4-9-22(20)28-2/h3-9,14,18,23H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNFNEVJKCFOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide |
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